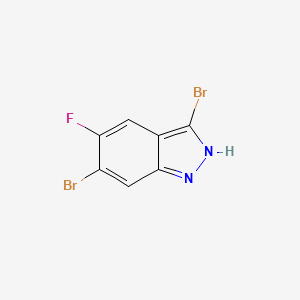

3,6-二溴-5-氟-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,6-Dibromo-5-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1286734-81-3 . It has a molecular weight of 293.92 . It is a solid substance that is stored at ambient temperature .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Molecular Structure Analysis

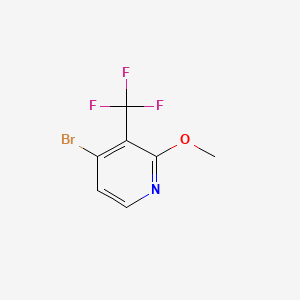

The IUPAC name for this compound is 3,6-dibromo-5-fluoro-1H-indazole . The InChI code provides a specific string of characters that represents the molecular structure of the compound .

Chemical Reactions Analysis

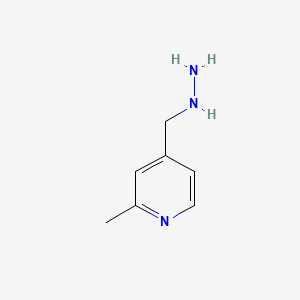

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Physical And Chemical Properties Analysis

“3,6-Dibromo-5-fluoro-1H-indazole” is a solid substance that is stored at ambient temperature . It has a molecular weight of 293.92 .

科学研究应用

概述

3,6-二溴-5-氟-1H-吲唑是吲唑的衍生物,吲唑是一种由吡唑环稠合苯环组成的杂环化合物。吲唑及其衍生物因其广泛的生物活性而被广泛研究其治疗应用。本概述重点关注 3,6-二溴-5-氟-1H-吲唑的科学研究应用,不包括与药物使用、剂量和副作用相关的信息,并提供进一步探索的引文。

吲唑衍生物在治疗应用中的应用

吲唑衍生物,包括 3,6-二溴-5-氟-1H-吲唑,已在各种治疗领域中发现了有前景的应用。吲唑的结构多功能性导致了具有显着抗癌和抗炎活性的化合物的发现。这些衍生物在治疗涉及蛋白激酶和神经变性的疾病方面也显示出潜力。吲唑骨架的药理学重要性通过其在形成具有治疗价值的化合物的基本结构中的作用得到强调。对吲唑衍生物的探索是由它们有前景的生物活性和作为新型治疗剂的潜力所驱动的 (Denya, Malan, & Joubert, 2018)。

合成策略的最新进展

包括 3,6-二溴-5-氟-1H-吲唑在内的吲唑的新合成策略的发展强调了该化合物在药物化学中的重要性。过渡金属催化的 C-H 活化/环化序列已成为构建功能化吲唑衍生物的有力工具。这些方法允许合成具有改进的功能灵活性、结构复杂性和药用应用的吲唑。合成方案的进步突出了对吲唑衍生物在药物开发和其他化学领域的广泛应用的持续兴趣 (Shiri, Roosta, Dehaen, & Amani, 2022)。

安全和危害

作用机制

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . These reactions could potentially influence the interaction of the compound with its targets.

属性

IUPAC Name |

3,6-dibromo-5-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGCSECGRMBGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-5-fluoro-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)